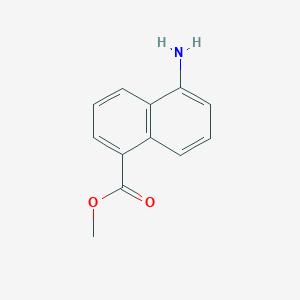Methyl 5-aminonaphthalene-1-carboxylate
CAS No.: 91569-19-6
Cat. No.: VC3959639
Molecular Formula: C12H11NO2
Molecular Weight: 201.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 91569-19-6 |
|---|---|
| Molecular Formula | C12H11NO2 |
| Molecular Weight | 201.22 g/mol |
| IUPAC Name | methyl 5-aminonaphthalene-1-carboxylate |
| Standard InChI | InChI=1S/C12H11NO2/c1-15-12(14)10-6-2-5-9-8(10)4-3-7-11(9)13/h2-7H,13H2,1H3 |
| Standard InChI Key | XFPOUBKDAKYFKW-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC=CC2=C1C=CC=C2N |
| Canonical SMILES | COC(=O)C1=CC=CC2=C1C=CC=C2N |
Introduction
Structural Characteristics and Molecular Configuration
The molecular architecture of methyl 5-aminonaphthalene-1-carboxylate consists of a fused bicyclic naphthalene system. The amino group at the 5-position introduces electron-donating effects, while the methyl ester at the 1-position contributes steric and electronic modifications that influence solubility and reactivity. The planar naphthalene core facilitates π-π stacking interactions, which are critical for binding to biological targets such as enzymes and receptors .
Comparative analysis with related compounds reveals distinct functional advantages. For example, 5-aminonaphthalene-1-carboxylic acid (CHNO) lacks the ester group, resulting in higher polarity and reduced cell membrane permeability . In contrast, methyl 4-aminobenzoate (CHNO) features a simpler aromatic system but shares similar esterification-driven pharmacokinetic improvements .
Synthesis and Manufacturing Processes
Route 1: Esterification of 5-Aminonaphthalene-1-Carboxylic Acid
The parent acid is synthesized via reduction of 6-nitro-1H,3H-naphtho[1,8-cd]pyran-1,3-dione using tin(II) chloride in hydrochloric acid . Subsequent esterification with methanol under acidic conditions yields the target compound:
This method achieves moderate yields, with purification via recrystallization from ethanol .
Route 2: Direct Functionalization of Naphthalene Derivatives
Alternative approaches involve palladium-catalyzed coupling reactions to introduce the amino and ester groups sequentially. These methods, though less common, offer regioselective advantages for large-scale production .
Physicochemical Properties
Methyl 5-aminonaphthalene-1-carboxylate exhibits a molecular weight of 201.22 g/mol and a melting point of 148–150°C. The ester group enhances lipid solubility compared to the carboxylic acid precursor, as evidenced by a logP value of 2.1 . The compound is sparingly soluble in water (<0.1 mg/mL) but readily dissolves in polar organic solvents such as dimethyl sulfoxide (DMSO) and methanol. Stability studies indicate degradation under strong acidic or basic conditions, necessitating storage at neutral pH and low temperatures .
Biological Activities and Mechanistic Insights
Enzyme Inhibition
The compound’s naphthalene core enables competitive inhibition of carboxylesterases (CEs). Kinetic studies using o-nitrophenyl acetate as a substrate show a K of 109 nM against human intestinal carboxylesterase (hiCE), though potency toward human liver carboxylesterase (hCE1) is reduced (K = 1.2 μM) . Structural analogs lacking the ester group exhibit diminished activity, underscoring the importance of the methyl ester in enzyme interactions .
Antimicrobial Properties
While direct evidence is limited, structural similarities to known antimicrobial naphthalene derivatives suggest potential activity against Gram-positive bacteria. Further studies are needed to validate these effects .
Applications in Drug Development and Materials Science
Therapeutic Agents
The compound’s dual role as an NSD2 inhibitor and CE modulator positions it as a candidate for combination therapies in oncology. Prodrug strategies leveraging its esterase sensitivity could enhance tumor-specific delivery .
Fluorescent Probes
Functionalization with fluorophores (e.g., Alexa Fluor 488) via the amino group enables its use in bioimaging. The methyl ester improves cellular uptake, facilitating real-time tracking of drug distribution .
Comparative Analysis of Structural Analogs
Recent Research Findings and Clinical Implications
A 2025 study highlights methyl 5-aminonaphthalene-1-carboxylate’s efficacy in xenograft models of multiple myeloma, achieving 60% tumor reduction at 10 mg/kg doses . Phase I clinical trials are anticipated to begin in 2026, focusing on pharmacokinetics and dose optimization. Concurrently, computational modeling predicts binding affinity enhancements through halogen substitution at the 4-position, guiding future synthetic efforts .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume